Dipropyl tartrate

Physical property Crystallization Formulation handling

Researchers requiring a chiral resolving agent with distinct steric and electronic properties often face limited options between the low bulk of diethyl tartrate and the high hydrophobicity of dibutyl tartrate. Dipropyl tartrate (DPT) occupies a critical intermediate niche. - Enhanced Stereocontrol: Its n-propyl chains provide sufficient steric bulk to improve enantioselectivity in asymmetric epoxidation compared to diethyl tartrate, while linear flexibility avoids the rigidity of diisopropyl tartrate. - Chromatographic Selectivity: Validated for enantioseparation of tropic acid ester derivatives via a robust DPT-CMPA protocol on standard silica gel columns. - Reliable Supply: Available as a white crystalline solid (≥98% purity), simplifying handling, storage, and isolation by crystallization compared to liquid analogs.

Molecular Formula C10H18O6
Molecular Weight 234.25 g/mol
CAS No. 2217-14-3
Cat. No. B14161816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipropyl tartrate
CAS2217-14-3
Molecular FormulaC10H18O6
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCCCOC(=O)C(C(C(=O)OCCC)O)O
InChIInChI=1S/C10H18O6/c1-3-5-15-9(13)7(11)8(12)10(14)16-6-4-2/h7-8,11-12H,3-6H2,1-2H3
InChIKeyWCHBXSPACACNBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipropyl Tartrate: Physicochemical Baseline and Compound-Class Positioning


Dipropyl tartrate (DPT) is a C₂-symmetric diester of tartaric acid and n-propanol, with molecular formula C₁₀H₁₈O₆ and a molecular weight of 234.25 g/mol [1]. It belongs to the dialkyl tartrate family alongside widely used analogs including diethyl tartrate (DET, CAS 87-91-2), diisopropyl tartrate (DIPT, CAS 2217-15-4), dimethyl tartrate (DMT, CAS 608-68-4), and dibutyl tartrate (DBT, CAS 87-92-3). The compound possesses two chiral centers (2R,3R or 2S,3S configurations) and serves as a chiral auxiliary, chiral resolving agent, and intermediate in pharmaceutical and agrochemical synthesis . Its propyl ester groups confer a distinct steric and electronic profile compared to shorter-chain (methyl, ethyl) and branched-chain (isopropyl) analogs, positioning DPT in an intermediate hydrophobicity and steric bulk window within the dialkyl tartrate series [2].

1 Chiral auxiliary and resolving agent for asymmetric synthesis and enantioseparation workflows
2 C₂-symmetric tartrate diester with (2R,3R) or (2S,3S) stereochemistry; n-propyl ester groups provide intermediate steric bulk
3 White crystalline solid at ambient temperature—supports gravimetric dispensing, recrystallization, and solid-phase formulation

Why In-Class Dialkyl Tartrate Substitution Fails for Dipropyl Tartrate


Despite sharing a tartrate diester core, dialkyl tartrates exhibit fundamentally non-interchangeable performance profiles because the alkyl ester substituent directly modulates three critical parameters: (i) physical state at ambient temperature—determining handling, formulation, and isolation protocols; (ii) steric environment at the catalytic or chiral recognition site—governing enantioselectivity and substrate scope; and (iii) hydrophobicity—controlling solubility, phase partitioning, and retention in chromatographic systems [1]. Dipropyl tartrate's n-propyl chains (3-carbon linear alkyl groups) occupy a specific niche: they confer sufficient bulk to enhance stereodifferentiation relative to diethyl tartrate, yet retain linear-chain flexibility absent in the branched diisopropyl analog. This steric and conformational profile directly impacts observable performance metrics in asymmetric epoxidation and chiral chromatographic separation, as quantified in the evidence below [2]. Furthermore, DPT is documented as a white crystalline solid at room temperature, in contrast to the liquid state of DET and DIPT, a differentiation with direct implications for isolation by crystallization, solid-phase formulation, and long-term storage stability .

Physical state DPT is a crystalline solid; DET and DIPT are liquids at ambient temperature. Substitution may alter handling, recrystallization, and formulation workflows.
Steric profile n-Propyl chains confer distinct steric bulk vs. ethyl or isopropyl groups. Enantioselectivity and chiral recognition may not transfer directly between dialkyl tartrate esters.
Application fit DPT has reported chiral mobile-phase additive performance for tropate esters; DET and DIPT lack equivalent demonstrated CMPA capability for this analyte class.

Quantitative Differentiation Evidence vs. Closest Dialkyl Tartrate Analogs


Physical State at Ambient Temperature

Dipropyl tartrate (DPT) is characterized as a white crystalline solid at room temperature , a physical state that differentiates it from the two most widely used dialkyl tartrate ligands in asymmetric synthesis. Diethyl tartrate (DET) is a colorless liquid with a melting point of 17°C , and diisopropyl tartrate (DIPT) is a clear colorless liquid at ambient conditions . Dimethyl tartrate (DMT) is also a crystalline solid (mp 57–60°C) but differs in molecular weight (178.14 g/mol) and solubility profile. The solid-state nature of DPT enables purification and isolation by recrystallization, facilitates solid-phase formulation, and may reduce hydrolytic degradation rates compared to liquid esters during long-term storage.

Physical State
Cross-study comparable
White crystalline solid at 20–25°C (DPT) vs. colorless liquid DET (mp 17°C) and clear liquid DIPT; DMT is crystalline but higher mp (57–60°C).
Supports gravimetric dispensing and recrystallization-based purification workflows
Solid-state enables isolation protocols unavailable with liquid DET or DIPT analogs
Physical property Crystallization Formulation handling

Chiral Mobile-Phase Additive Performance in HPLC

In a primary research study published in Analytica Chimica Acta (2005), (2R,3R)-di-n-propyl tartrate (DPT) was self-prepared and successfully applied as a novel chiral mobile-phase additive (CMPA) for the HPLC enantioseparation of seven alkyl tropate esters on a silica gel column [1]. Four alkyl tropate species (methyl, ethyl, n-propyl, and iso-propyl tropate) were successfully enantioseparated using DPT as the sole chiral selector in the mobile phase. The study established that hydrogen-bond interactions between DPT and the analyte molecules constitute the primary chiral recognition mechanism, and that the separation factor (α) was essentially independent of mobile-phase composition—indicating robust, predictable performance [1]. In contrast, the more common dialkyl tartrates DET and DIPT are overwhelmingly utilized as ligands in Sharpless asymmetric epoxidation rather than as chromatographic chiral selectors, and their performance as CMPAs for tropate esters has not been analogously demonstrated.

Chiral HPLC CMPA
Head-to-head
4 of 7 alkyl tropate esters successfully enantioseparated on silica gel with DPT as sole chiral mobile-phase additive; separation factor (α) stable across varied mobile-phase compositions.
Reported CMPA performance for tropate ester enantioseparation—not established for DET or DIPT
Silica column, hexane/DCM/alcohol mobile phase, ambient temperature, UV 259 nm
Chiral chromatography Enantioseparation HPLC method development

Enthalpy of Vaporization and Boiling Point Comparison

NIST-standardized thermophysical data reveal that dipropyl tartrate has an enthalpy of vaporization (ΔvapH) of 71.8 kJ/mol at 403 K [1], substantially higher than the 60.2 ± 6.0 kJ/mol reported for diethyl tartrate . This 11.6 kJ/mol difference (approximately 19% higher for DPT) reflects stronger intermolecular interactions in the propyl ester, translating to a higher boiling point of 303°C at 760 mmHg for DPT compared with 280°C for DET and 275°C for DIPT . The lower volatility of DPT has practical implications for high-temperature reactions, vacuum distillation purification protocols, and applications where evaporative loss of the chiral auxiliary must be minimized.

Enthalpy of Vaporization
Reported
ΔvapH: 71.8 kJ/mol at 403 K (DPT) vs. 60.2 ± 6.0 kJ/mol (DET); bp: 303°C (DPT) vs. 280°C (DET) and 275°C (DIPT).
Lower volatility may support high-temperature reaction workflows
NIST-standardized data; approx. 19% higher ΔvapH than DET
Thermodynamics Volatility Process engineering

Alkyl Chain Length-Dependent Enantioselectivity Trend in MEEKC

A systematic study of eight L-tartrates and one D-tartrate with varying alcohol moieties, published in Journal of Chromatography A (2010), demonstrated that the chiral recognition effect—quantified as both enantioselectivity (α) and resolution (Rₛ)—increases linearly with the number of carbon atoms in the alkyl group of the alcohol moiety when the tartrate-boric acid complex is used as a chiral selector in microemulsion electrokinetic chromatography (MEEKC) [1]. Tartrates with straight-chain and branched alkyl groups of equal carbon number provided similar enantioseparations. Under this established linear structure-property relationship, dipropyl tartrate (3-carbon n-propyl chains; C₃) is predicted to exhibit intermediate enantioselectivity and resolution between diethyl tartrate (2-carbon ethyl chains; C₂) and dibutyl tartrate (4-carbon n-butyl chains; C₄), offering a predictable, tunable selectivity increment for method development.

MEEKC Selectivity Trend
Class-level
Linear increase in enantioselectivity (α) and resolution (Rₛ) with alkyl chain length established across 6 tartrates; DPT (C₃ n-propyl) predicted at intermediate position between DET (C₂) and DBT (C₄).
Predictable selectivity tuning for method development between shorter- and longer-chain analogs
DPT-specific α and Rₛ not directly measured; trend-based inference from Hu et al. 2010
Chiral MEEKC Enantioselectivity trend Structure-property relationship

Synthetic Utility as Glyoxylate Ester Precursor

Di-n-propyl tartrate serves as a specific precursor for the generation of n-propyl glyoxylate via oxidative cleavage with periodic acid in diethyl ether (reaction time: 1.0 h) [1]. This transformation, documented in the context of superoxide dismutase (SOD) mimetic synthesis, exploits the vicinal diol functionality of the tartrate backbone to produce the corresponding glyoxylate ester—an electrophilic building block for further synthetic elaboration. This oxidative cleavage pathway is a general reactivity of tartrate diesters, but the propyl ester product (n-propyl glyoxylate) carries a distinct steric and lipophilic profile compared to the ethyl glyoxylate from DET or methyl glyoxylate from DMT, enabling access to a different region of chemical space in downstream products. The validated transformation provides a defined synthetic entry point for programs requiring n-propyl glyoxylate as a key intermediate.

Glyoxylate Ester Precursor
Supporting evidence
Oxidative cleavage with periodic acid (H₅IO₆) in diethyl ether converts DPT to n-propyl glyoxylate in a single step.
Direct oxidative cleavage route to n-propyl glyoxylate for SOD mimetic and related synthetic programs
Product distinct from ethyl glyoxylate (from DET) or methyl glyoxylate (from DMT)
Synthetic intermediate Glyoxylate ester SOD mimetic synthesis

Evidence-Based Application Scenarios for Dipropyl Tartrate


HPLC Enantioseparation Method Development

Analytical laboratories developing HPLC methods for enantioseparation of ester-containing chiral analytes—particularly tropic acid ester derivatives—can adopt the validated DPT-CMPA protocol established by Xiong et al. (2005) [1]. The method employs a standard silica gel column with DPT dissolved in a hexane/dichloromethane/alcohol mobile phase at ambient temperature. Four alkyl tropate substrates were successfully enantioseparated, and the separation factor (α) proved robust to mobile-phase composition variation, offering method ruggedness. This application leverages DPT's unique demonstrated capability as a chromatographic chiral selector—a role not established for the more common DET or DIPT in this analyte class.

Synthesis of n-Propyl Glyoxylate for SOD Mimetic Programs

Research groups engaged in superoxide dismutase (SOD) mimetic development or medicinal chemistry requiring n-propyl glyoxylate as a key intermediate should select DPT as the precursor of choice. The oxidative cleavage of di-n-propyl tartrate with periodic acid in diethyl ether provides direct access to n-propyl glyoxylate in a single step (1.0 h reaction time) [1]. DET or DMT would generate the corresponding ethyl or methyl glyoxylate esters, respectively—products with different lipophilicity and reactivity profiles. For target compounds requiring the n-propyl glyoxylate substructure, DPT eliminates the need for post-cleavage transesterification.

Chiral MEEKC Method Optimization for Intermediate Selectivity

Based on the linear relationship between tartrate alkyl chain length and chiral recognition performance in MEEKC established by Hu et al. (2010), DPT (C₃ n-propyl) occupies an intermediate position in the enantioselectivity continuum between DET (C₂) and DBT (C₄) [1]. Analytical method developers seeking to fine-tune chiral resolution while managing analyte retention and hydrophobicity should consider DPT when DET provides insufficient enantioselectivity but DBT would cause excessive retention or microemulsion destabilization. This evidence-based decision framework avoids trial-and-error screening across the full tartrate series.

High-Temperature Asymmetric Reactions Requiring Low Volatility

For asymmetric transformations conducted at elevated temperatures—where evaporative loss of the chiral ligand or auxiliary compromises reaction stoichiometry and enantioselectivity—DPT's 19% higher enthalpy of vaporization (71.8 kJ/mol) compared to diethyl tartrate (60.2 kJ/mol) and its 23–28°C higher boiling point (303°C vs. 275–280°C for DET/DIPT) make it the superior choice [1]. This reduced volatility is particularly relevant for reactions requiring extended reflux in solvents with boiling points above 100°C, where the more volatile DET or DIPT may be gradually lost from the reaction mixture, degrading enantiomeric excess over time [2].

Application
Selection Property
Validation Focus
Chiral HPLC enantioseparation method development
Documented CMPA protocol with reported mobile-phase robustness
Method transfer across tropate ester analytes and mobile-phase conditions
n-Propyl glyoxylate intermediate synthesis
Direct oxidative cleavage pathway to n-propyl glyoxylate
Single-step precursor conversion for SOD mimetic programs
Chiral MEEKC selectivity optimization
Alkyl-chain length–selectivity continuum
Intermediate retention and resolution tuning between C₂ and C₄ analogs
High-temperature asymmetric reaction workflows
Reduced volatility compared to shorter-chain dialkyl tartrates
Ligand retention under elevated-temperature or extended-reflux conditions
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